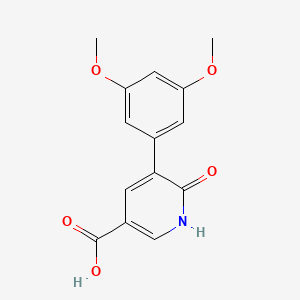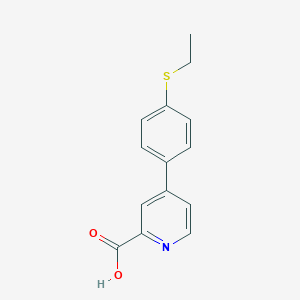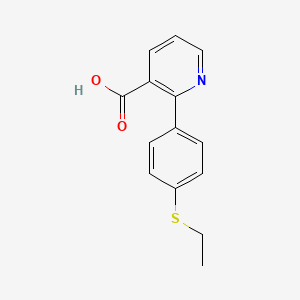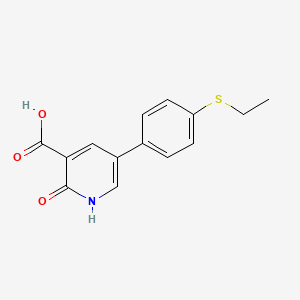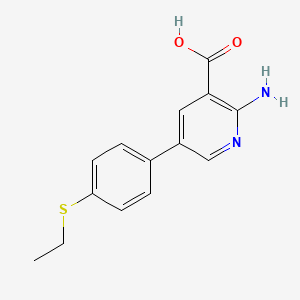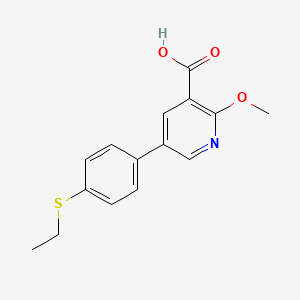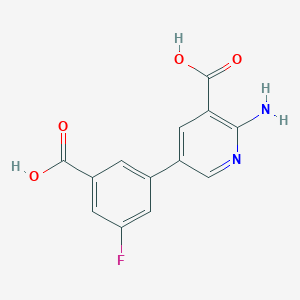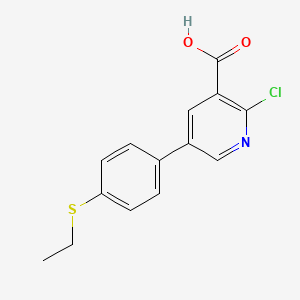
2-Chloro-5-(4-ethylthiophenyl)nicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-5-(4-ethylthiophenyl)nicotinic acid, 95% (2C5E4TN) is an organic compound used in various scientific research applications. It is a colorless, crystalline solid that is soluble in water and organic solvents. It is a derivative of nicotinic acid, a natural product that is found in some plant species. 2C5E4TN has been used in a variety of scientific research applications, including biochemical and physiological studies, due to its unique properties.
Aplicaciones Científicas De Investigación
2-Chloro-5-(4-ethylthiophenyl)nicotinic acid, 95% has been used in a variety of scientific research applications due to its unique properties. It has been used in biochemical and physiological studies to study the effects of nicotinic acid on various cellular processes. It has also been used to study the effects of nicotinic acid on the regulation of gene expression and the modulation of signal transduction pathways. Additionally, it has been used to study the effects of nicotinic acid on the metabolism of lipids and carbohydrates.
Mecanismo De Acción
2-Chloro-5-(4-ethylthiophenyl)nicotinic acid, 95% acts as a competitive inhibitor of nicotinic acid receptor (NAR) activity. It binds to the NAR and blocks the binding of nicotinic acid, preventing it from activating the receptor and modulating signal transduction pathways. This inhibition of NAR activity results in the inhibition of several biochemical processes, including the regulation of gene expression, the modulation of signal transduction pathways, and the metabolism of lipids and carbohydrates.
Biochemical and Physiological Effects
2-Chloro-5-(4-ethylthiophenyl)nicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the nicotinic acid receptor, resulting in the inhibition of several biochemical processes, including the regulation of gene expression, the modulation of signal transduction pathways, and the metabolism of lipids and carbohydrates. Additionally, it has been shown to have anti-inflammatory and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 2-Chloro-5-(4-ethylthiophenyl)nicotinic acid, 95% in laboratory experiments has several advantages. It is a highly pure compound with a purity of 95%, making it ideal for use in biochemical and physiological studies. Additionally, it is a relatively inexpensive compound, making it an economical choice for laboratory experiments. However, it is important to note that 2-Chloro-5-(4-ethylthiophenyl)nicotinic acid, 95% can be toxic in high concentrations and should be used with caution.
Direcciones Futuras
There are a number of potential future directions for 2-Chloro-5-(4-ethylthiophenyl)nicotinic acid, 95% research. One potential direction is to further explore its anti-inflammatory and antifungal properties. Additionally, further research could be conducted to explore the effects of 2-Chloro-5-(4-ethylthiophenyl)nicotinic acid, 95% on other biochemical and physiological processes, such as cell proliferation, apoptosis, and cell differentiation. Finally, further research could be conducted to explore the potential therapeutic applications of 2-Chloro-5-(4-ethylthiophenyl)nicotinic acid, 95%.
Métodos De Síntesis
2-Chloro-5-(4-ethylthiophenyl)nicotinic acid, 95% can be synthesized through a two-step reaction process. The first step involves the reaction of 4-ethylthiophenol with 2-chloro-5-nitrobenzaldehyde, followed by an acid-catalyzed cyclization. The second step involves the reduction of the nitro group to an amine using a reducing agent such as sodium borohydride. The final product is a colorless crystalline solid with a purity of 95%.
Propiedades
IUPAC Name |
2-chloro-5-(4-ethylsulfanylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO2S/c1-2-19-11-5-3-9(4-6-11)10-7-12(14(17)18)13(15)16-8-10/h3-8H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAJIEZLCMRURQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

